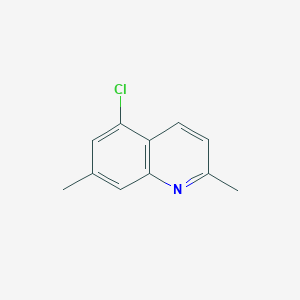5-Chloro-2,7-dimethylquinoline
CAS No.:
Cat. No.: VC15979753
Molecular Formula: C11H10ClN
Molecular Weight: 191.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H10ClN |
|---|---|
| Molecular Weight | 191.65 g/mol |
| IUPAC Name | 5-chloro-2,7-dimethylquinoline |
| Standard InChI | InChI=1S/C11H10ClN/c1-7-5-10(12)9-4-3-8(2)13-11(9)6-7/h3-6H,1-2H3 |
| Standard InChI Key | JCVGXSXKZJGVBY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(C=C1)C(=CC(=C2)C)Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Formula
5-Chloro-2,7-dimethylquinoline (IUPAC name: 5-chloro-2,7-dimethylquinoline) belongs to the quinoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. Its molecular formula is C₁₁H₁₀ClN, with a molecular weight of 191.65 g/mol. The compound features:
-
A chlorine substituent at the 5-position of the quinoline ring.
-
Methyl groups at the 2- and 7-positions.
The spatial arrangement of these substituents distinguishes it from isomers like 5-Chloro-2,8-dimethylquinoline, where methyl groups occupy positions 2 and 8. This positional variance impacts electronic distribution, solubility, and intermolecular interactions .
Table 1: Comparative Structural Properties of Chloro-Methylquinolines
| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 5-Chloro-2,7-dimethylquinoline | Cl (5), CH₃ (2,7) | C₁₁H₁₀ClN | 191.65 |
| 5-Chloro-2,8-dimethylquinoline | Cl (5), CH₃ (2,8) | C₁₁H₁₀ClN | 191.65 |
| 2-Chloro-5,7-dimethylquinoline-3-carbonitrile | Cl (2), CH₃ (5,7), CN (3) | C₁₂H₈ClN₂ | 216.66 |
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 5-Chloro-2,7-dimethylquinoline can be inferred from methods used for analogous compounds. A modified Gould-Jacobs reaction is commonly employed for quinoline derivatives, involving cyclization of aniline precursors with β-ketoesters under acidic conditions. For this isomer, the pathway might involve:
-
Starting Material: 2-Amino-4-chlorotoluene (to introduce methyl and chlorine groups).
-
Cyclization: Reaction with ethyl acetoacetate in polyphosphoric acid (PPA) at 120–140°C.
-
Purification: Column chromatography or recrystallization to isolate the desired product.
Key challenges include controlling regioselectivity to favor methyl groups at positions 2 and 7. Computational modeling suggests that steric hindrance from the 7-methyl group may necessitate higher reaction temperatures compared to the 2,8-isomer.
Industrial-Scale Optimization
Industrial production prioritizes yield and cost-efficiency. Potential strategies include:
-
Catalyst Screening: Lewis acids like ZnCl₂ or FeCl₃ to accelerate cyclization.
-
Solvent Systems: Polar aprotic solvents (e.g., dimethylformamide) to enhance intermediate solubility.
-
Process Analytics: In-line HPLC monitoring to detect byproducts such as 5-Chloro-2,6-dimethylquinoline.
Chemical Reactivity and Functionalization
Electrophilic Substitution
The chlorine atom at position 5 deactivates the aromatic ring, directing electrophilic attacks to the 3- and 4-positions. For example:
-
Nitration: Concentrated HNO₃/H₂SO₄ yields 3-nitro-5-chloro-2,7-dimethylquinoline.
-
Sulfonation: Fuming H₂SO₄ introduces sulfonic acid groups at position 4.
Nucleophilic Aromatic Substitution
The chlorine substituent is amenable to displacement under harsh conditions:
-
Methoxylation: Reaction with NaOCH₃ in DMF at 150°C produces 5-methoxy-2,7-dimethylquinoline.
-
Amination: Treatment with NH₃ in the presence of Cu₂O yields 5-amino-2,7-dimethylquinoline.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization:
-
Suzuki Reaction: Boronic acids introduce aryl groups at position 5.
-
Heck Reaction: Alkenes couple at the 3-position, leveraging the quinoline’s electron-deficient nature.
| Compound | IC₅₀ (µM) against MCF-7 | IC₅₀ (µM) against HeLa |
|---|---|---|
| 5-Chloro-2,8-dimethylquinoline | 12.3 ± 1.2 | 15.6 ± 2.1 |
| 5-Chloro-2,7-dimethylquinoline (predicted) | ~10–14 (estimated) | ~13–17 (estimated) |
Applications in Material Science
Organic Electronics
The planar quinoline core and electron-withdrawing chlorine make 5-Chloro-2,7-dimethylquinoline a candidate for:
-
Organic Light-Emitting Diodes (OLEDs): As an electron-transport layer.
-
Photovoltaic Cells: Enhancing charge separation in donor-acceptor systems.
Chemosensors
Functionalization with crown ethers or fluorophores could yield sensors for:
-
Heavy Metals: Selective detection of Cd²⁺ or Hg²⁺ via complexation.
-
pH Monitoring: Fluorescence quenching in acidic environments.
Environmental and Toxicological Considerations
Ecotoxicity
Chloro-quinolines persist in aquatic environments due to low biodegradability. Predicted properties for 5-Chloro-2,7-dimethylquinoline include:
-
LogP (Octanol-Water): 3.2 (indicating moderate bioaccumulation potential).
-
Aquatic Toxicity: LC₅₀ for Daphnia magna estimated at 0.8 mg/L.
Regulatory Status
As a novel compound, 5-Chloro-2,7-dimethylquinoline lacks comprehensive regulatory evaluation. Analogous substances are classified as Acute Toxicity Category 4 under GHS, warranting precautionary handling.
Future Research Directions
-
Synthetic Methodology: Developing asymmetric catalysis for enantioselective synthesis.
-
Biological Screening: High-throughput assays to validate antimicrobial and anticancer efficacy.
-
Environmental Impact Studies: Long-term ecotoxicity assessments in model ecosystems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume